Neodymium tribromate

Rare earth separation Fractional crystallization Solubility differentiation

Neodymium tribromate [Nd(BrO₃)₃, commonly isolated as the enneahydrate Nd(BrO₃)₃·9H₂O] is an inorganic salt of the rare earth element neodymium in the +3 oxidation state paired with three bromate anions. It belongs to the isomorphous series of lanthanide bromate enneahydrates, crystallizing as red hexagonal crystals with a melting point of 66.7 °C and characteristic aqueous solubility of 75.6 g/100 g H₂O at 20 °C.

Molecular Formula Br3NdO9
Molecular Weight 527.95 g/mol
CAS No. 15162-92-2
Cat. No. B081712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeodymium tribromate
CAS15162-92-2
Molecular FormulaBr3NdO9
Molecular Weight527.95 g/mol
Structural Identifiers
SMILES[O-]Br(=O)=O.[O-]Br(=O)=O.[O-]Br(=O)=O.[Nd+3]
InChIInChI=1S/3BrHO3.Nd/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3/p-3
InChIKeyMKGCFYHXHGVEHF-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neodymium Tribromate (CAS 15162-92-2): Essential Reference Data for Rare Earth Bromate Procurement and Research Selection


Neodymium tribromate [Nd(BrO₃)₃, commonly isolated as the enneahydrate Nd(BrO₃)₃·9H₂O] is an inorganic salt of the rare earth element neodymium in the +3 oxidation state paired with three bromate anions. It belongs to the isomorphous series of lanthanide bromate enneahydrates, crystallizing as red hexagonal crystals with a melting point of 66.7 °C and characteristic aqueous solubility of 75.6 g/100 g H₂O at 20 °C . The compound is prepared via metathesis of a soluble neodymium salt with a bromate source or by direct reaction of Nd(OH)₃ with bromic acid . Its well-defined crystal structure (space group P6₃mc, with the Nd³⁺ ion occupying a site of D₃h symmetry coordinated by nine water molecules) has made it a model system for crystal-field, magnetic, and spectroscopic investigations across the rare earth series [1].

Why Neodymium Tribromate Cannot Be Interchanged with Other Rare Earth Bromates Without Quantitative Justification


Although the lanthanide bromate enneahydrates share an isomorphous crystal structure, the progressive decrease in ionic radius across the series (lanthanide contraction) drives systematic yet non-linear variations in solubility, melting point, magnetic anisotropy, and crystal-field splitting that preclude simple chemical interchange. For example, the aqueous solubility at 20 °C spans a 2.4‑fold range from Sm(BrO₃)₃ (62.5 g/100 g H₂O) to La(BrO₃)₃ (149 g/100 g H₂O) ; the nonahydrate fusion temperature ranges from 37.5 °C (La) to 75 °C (Sm) ; and the magnetic ground state and anisotropy are exquisitely sensitive to the crystal-field environment at the individual Ln³⁺ site [1]. Consequently, selecting Nd(BrO₃)₃ over Pr(BrO₃)₃, Sm(BrO₃)₃, or Gd(BrO₃)₃ must be driven by quantifiable differences in the specific property relevant to the intended application—differences that are documented in the evidence guide below.

Quantitative Differentiation Evidence for Neodymium Tribromate Against Closest Rare Earth Bromate Analogs


Intermediate Aqueous Solubility Enables Selective Fractional Crystallization Separations from Pr, Sm, and La Bromates

At 20 °C, Nd(BrO₃)₃·9H₂O exhibits a solubility of 75.6 g/100 g H₂O, which lies between the higher solubility of Pr(BrO₃)₃ (91.8 g/100 g H₂O) and La(BrO₃)₃ (149 g/100 g H₂O) and the lower solubility of Sm(BrO₃)₃ (62.5 g/100 g H₂O) . The solubility ratio Nd/Pr is 0.82, and Nd/Sm is 1.21, providing a workable solubility window for fractional crystallization protocols. This intermediate solubility is a direct consequence of the intermediate ionic radius of Nd³⁺ (1.109 Å for CN = 9) within the lanthanide series, which modulates the lattice energy and hydration enthalpy of the bromate salt [1].

Rare earth separation Fractional crystallization Solubility differentiation Hydrometallurgy

Elevated Nonahydrate Fusion Temperature (66.7 °C) Provides Wider Thermal Processing Window Versus Pr and La Bromates

The nonahydrate Nd(BrO₃)₃·9H₂O melts in its own water of crystallization at 66.7 °C, which is 10.2 °C higher than Pr(BrO₃)₃·9H₂O (56.5 °C) and 29.2 °C higher than La(BrO₃)₃·9H₂O (37.5 °C), but 8.3 °C lower than Sm(BrO₃)₃·9H₂O (75 °C) . This elevated fusion point correlates with the smaller ionic radius of Nd³⁺ relative to La³⁺ and Pr³⁺, which increases the lattice energy of the hydrate. The higher melting point permits gentle thermal dehydration under conditions where the La and Pr analogs would already have liquefied, an important consideration for solid-state synthesis routes that require an intact crystalline precursor.

Thermal stability Nonahydrate fusion Dehydration behavior Thermal analysis

Magnetic Anisotropy Reversal at ~155 K—A Distinctive Low-Temperature Magnetic Signature Not Reported for Lighter or Heavier Rare Earth Bromate Analogs

Single-crystal magnetic susceptibility measurements on Nd(BrO₃)₃·9H₂O reveal that the magnetic anisotropy (Δχ = χ∥ − χ⊥) is relatively small at room temperature, decreases with cooling, and undergoes a sign reversal at approximately 155 K [1]. A Curie-Weiss fit to the mean susceptibility yields a Curie constant C = 1.666 and a paramagnetic Curie temperature θ = −23.76 K [2]. In contrast, magnetic studies on the Pr, Dy, Er, Tm, and Yb bromate analogs across 300–90 K do not report a comparable anisotropy sign reversal within this temperature window; the anisotropy in these compounds generally maintains the same sign or evolves monotonically [3]. This reversal is attributed to the specific crystal-field splitting pattern of the Nd³⁺ ⁴I₉/₂ ground manifold under D₃h symmetry, where thermal depopulation of higher-lying Stark sublevels changes the balance between parallel and perpendicular magnetization.

Magnetic anisotropy Crystal field effects Low-temperature magnetism Single-crystal magnetometry

Well-Characterized D₃h Crystal-Field Parameters Enable Predictive Modeling of Stark Splitting, g-Values, and Schottky Heat Capacity

The Nd³⁺ ion in Nd(BrO₃)₃·9H₂O occupies a site of D₃h symmetry, and the crystal-field (CF) parameters have been extracted by simultaneous fitting of optical absorption spectra, principal magnetic susceptibilities (χ∥ and χ⊥ from 300 to 13 K), and g-values [1]. The inclusion of J–J mixing among all ⁴I multiplets was necessary to achieve good agreement between observed and calculated Stark energies . From these CF parameters, the Schottky heat capacity, hyperfine heat capacity, and time-averaged quadrupole splitting of ¹⁴³Nd and ¹⁴⁵Nd have been computed and compared with experiment [1]. While analogous CF analyses exist for Pr, Er, Tm, and Yb bromates, the Nd system is distinguished by the availability of a self-consistent parameter set validated against three independent experimental observables (magnetic, optical, and thermal), providing higher confidence for predictive materials modeling.

Crystal field theory Stark energy levels Magnetic heat capacity Paramagnetic design

Continuous Solid-Solution Formation with Y and Sm Bromates—Documented Ternary Phase Behavior for Tailored Mixed-Crystal Design

Isothermal solubility studies at 25 °C on the ternary aqueous systems Y(BrO₃)₃–Nd(BrO₃)₃–H₂O and Sm(BrO₃)₃–Nd(BrO₃)₃–H₂O demonstrate that neodymium bromate forms a continuous series of solid solutions with both yttrium and samarium bromates across the entire composition range [1]. In contrast, the Dy(BrO₃)₃–Nd(BrO₃)₃–H₂O system exhibits two distinct solid-solution phases rather than a continuous series [2]. The distribution diagrams for the Pr(BrO₃)₃–Nd(BrO₃)₃–H₂O system show that the liquid phase is enriched in neodymium relative to the solid phase, with the distribution curve lying below the diagonal of the equilibrium phase diagram [3]. These documented phase relationships enable rational design of mixed-crystal compositions with continuously tunable lattice parameters and physical properties when co-crystallizing Nd with Y or Sm, while the miscibility gap with Dy defines a compositional boundary for homogeneous solid-solution formation.

Solid solutions Ternary phase diagrams Isothermal solubility Mixed rare earth crystals

Diagnostic Red Crystal Color and Hexagonal Habit Enable Rapid Visual Differentiation from Pr (Green), Sm (Yellow), and La/Gd (Colorless) Bromates

Nd(BrO₃)₃·9H₂O crystallizes as red hexagonal prisms, a color arising from f–f transitions of the Nd³⁺ ion in the visible region . This contrasts sharply with the green hexagonal crystals of Pr(BrO₃)₃·9H₂O, the yellow hexagonal crystals of Sm(BrO₃)₃·9H₂O, and the colorless hexagonal crystals of La(BrO₃)₃·9H₂O and Gd(BrO₃)₃·9H₂O . The hexagonal prismatic habit was confirmed by Helmholz (1939), who reported pink hexagonal prisms with prominent {10.0} faces and an axial ratio a:c = 1.74 [1]. Although subsequent Raman and infrared studies revealed that the crystals are actually biaxial at low temperature (orthorhombic distortion, space group Ccm2₁ below 66 K), the room-temperature pseudo-hexagonal morphology remains a reliable macroscopic identifier [2].

Crystal morphology Visual identification Quality control Rare earth bromate characterization

Procurement-Relevant Application Scenarios for Neodymium Tribromate Based on Differentiated Evidence


Fractional Crystallization of Nd from Mixed Rare Earth Bromate Feedstocks

The 18% lower solubility of Nd(BrO₃)₃ relative to Pr(BrO₃)₃ and the 21% higher solubility relative to Sm(BrO₃)₃ at 20 °C enable a two-stage fractional crystallization scheme: a first crystallization step enriches Nd in the solid phase relative to Pr, while a second step depletes Sm from the Nd-enriched fraction. The documented ternary phase diagrams for Pr–Nd–H₂O and Sm–Nd–H₂O systems provide the equilibrium distribution data needed to design the number of theoretical stages [1].

Single-Crystal Growth of Nd(BrO₃)₃·9H₂O for Crystal-Field and Magneto-Optical Research

The well-characterized D₃h crystal-field parameters, validated against magnetic, optical, and thermal data , make Nd(BrO₃)₃·9H₂O an ideal host lattice for fundamental studies of 4f-electron behavior. The magnetic anisotropy reversal at ~155 K [1] provides a temperature-dependent probe of crystal-field eigenvector mixing. Single crystals can be grown from aqueous solution by slow evaporation at temperatures below the 66.7 °C fusion point [2], with the red color serving as a visual indicator of phase purity throughout the growth process.

Tailored Mixed-Crystal Bromate Synthesis with Continuous Composition Control

Because Nd(BrO₃)₃ forms continuous solid solutions with both Y(BrO₃)₃ and Sm(BrO₃)₃ across the entire composition range , co-crystallization from aqueous solution can produce homogeneous mixed crystals of formula (Nd₁₋ₓMₓ)(BrO₃)₃·9H₂O (M = Y, Sm) with continuously tunable lattice parameters and lanthanide-site properties. This is not possible with Dy as the co-dopant due to the miscibility gap [1]. Such mixed crystals are of interest for systematic studies of concentration-dependent magnetic and optical phenomena in solid-solution hosts.

Thermal Dehydration Route to Anhydrous Nd(BrO₃)₃ for Non-Aqueous Synthesis

The relatively high fusion point of Nd(BrO₃)₃·9H₂O (66.7 °C) compared to the La and Pr analogs allows controlled thermal dehydration in the solid state without passing through a liquid phase, a prerequisite for preparing anhydrous Nd(BrO₃)₃ as a precursor for non-aqueous and molten-salt syntheses. The dehydration can be monitored by the disappearance of the characteristic red color of the hydrate and by the known vibrational spectroscopic signatures of the BrO₃⁻ ion and lattice water modes [1].

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